2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 950454-21-4
Cat. No.: VC11909953
Molecular Formula: C14H12N2O3S2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950454-21-4 |
|---|---|
| Molecular Formula | C14H12N2O3S2 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-(3-methylsulfanylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C14H12N2O3S2/c1-20-11-6-4-5-10(9-11)16-14(17)15-12-7-2-3-8-13(12)21(16,18)19/h2-9H,1H3,(H,15,17) |
| Standard InChI Key | IAZFSLRVPCJUOC-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Introduction
2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound features a unique structure characterized by a benzothiadiazine core, which is known for its diverse biological activities, including potential therapeutic applications in medicinal chemistry.
Synthesis
The synthesis of 2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. Common methods include the reaction of appropriate starting materials such as substituted phenyl compounds with sulfur-containing reagents to form the benzothiadiazine core. The specific synthesis route may vary depending on the availability of starting materials and desired yield.
Synthesis Steps:
-
Starting Materials: Substituted phenyl compounds and sulfur-containing reagents.
-
Reaction Conditions: Controlled temperature and solvent choice are crucial for optimizing yield and purity.
-
Analytical Techniques: NMR spectroscopy and mass spectrometry are used to monitor reaction progress and product formation.
Biological Activities and Potential Applications
Benzothiadiazine derivatives, including 2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiazine-1,1,3-trione, are known for their diverse biological activities. These compounds have been studied for their anti-inflammatory and anticancer properties, among others. The mechanism of action often involves interaction with specific biological targets, although detailed studies on this particular compound may be limited.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation |
| Anticancer | Possible role in inhibiting cancer cell growth |
| Other Activities | May interact with various biological targets |
Future Research Directions:
-
Mechanism of Action: Detailed studies to understand how the compound interacts with biological targets.
-
Therapeutic Applications: Investigation into potential uses in treating diseases.
-
Optimization of Synthesis: Improving synthesis methods to increase yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume